synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
An In-Depth Technical Guide to the Synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, a heterocyclic compound of significant interest in medicinal chemistry. As a structural analogue of allopurinol, this pyrazolopyrimidine serves as a crucial scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is isosteric to the naturally occurring purine ring system, making it a "privileged scaffold" in drug discovery.[1] Its ability to mimic endogenous purines allows it to interact with a wide range of biological targets, including kinases, phosphodiesterases, and adenosine receptors. Allopurinol, an isomer of hypoxanthine, is a well-known drug that utilizes this core to inhibit xanthine oxidase for the treatment of gout and hyperuricemia.[2]
The title compound, 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one, is a direct analogue of allopurinol and its metabolite, oxypurinol. The introduction of a methyl group at the C6 position can significantly alter the molecule's steric and electronic properties, offering a vector for modulating target affinity, selectivity, and pharmacokinetic properties. Derivatives of this core have been investigated for their potential as anti-inflammatory agents, σ₁ receptor antagonists for pain management, and EGFR-TK inhibitors for cancer therapy.[3][4][5] This guide will focus on the most prevalent and reliable synthetic strategy for constructing this valuable molecule.
Retrosynthetic Analysis and Core Synthetic Strategy
The most logical and widely adopted approach to synthesizing the 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one scaffold involves a convergent strategy. The core pyrazolopyrimidine structure is disconnected into two key building blocks: a substituted pyrazole and a one-carbon (C1) unit.
Caption: Retrosynthetic analysis of the target compound.
This retrosynthetic disconnection highlights a two-stage process:
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Pyrazole Ring Formation: Construction of a 5-amino-3-methyl-1H-pyrazole-4-carboxamide intermediate. This is typically achieved through a cyclocondensation reaction, a variant of the Knorr pyrazole synthesis, between a 1,3-dicarbonyl equivalent and hydrazine.[6][7]
-
Pyrimidine Ring Annulation: Cyclization of the aminopyrazole intermediate with a suitable C1 source to form the fused pyrimidine ring.
This approach is favored due to the ready availability of the starting materials and the high efficiency of the cyclization steps.
Key Chemical Transformations: A Mechanistic Perspective
Stage 1: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carbonitrile
The journey begins with the synthesis of a crucial pyrazole intermediate. A common and effective starting material is ethyl 2-cyano-3-methylcrotonate, which provides the necessary carbon backbone.[8]
The synthesis proceeds via a well-established pathway:
-
Reactants: Ethyl 2-cyano-3-methylcrotonate (or a related β-ketonitrile) and hydrazine hydrate.
-
Mechanism: The reaction is a classic cyclocondensation. Hydrazine, acting as a bidentate nucleophile, first attacks one of the electrophilic centers of the dicarbonyl system.[7] An intramolecular cyclization follows, leading to the formation of the stable, aromatic pyrazole ring. The choice of hydrazine is fundamental, as it provides the two adjacent nitrogen atoms required for the pyrazole core.[9]
Stage 2: Annulation of the Pyrimidine Ring
With the functionalized pyrazole in hand, the next step is to construct the fused pyrimidine ring. This is accomplished by reacting the 5-amino-3-methyl-1H-pyrazole-4-carboxamide with formamide.
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Rationale for Formamide: Formamide serves as an ideal C1 synthon. Upon heating, it can dehydrate to generate isocyanic acid or other reactive species that readily participate in cyclization with the adjacent amino and carboxamide groups of the pyrazole intermediate. It is an inexpensive, readily available, and highly effective reagent for constructing pyrimidine rings from ortho-aminoamides.[10][11] The reaction involves heating the aminopyrazole carboxamide sulfate salt directly in formamide at elevated temperatures (e.g., 180-190°C).[11]
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established literature procedures, particularly the methods developed by Cheng and Robins for analogous compounds.
Caption: Experimental workflow for the synthesis of the target compound.
Step 1: Synthesis of Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate
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To a solution of ethyl 2-cyano-3-oxobutanoate (1.0 mol) in absolute ethanol (500 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 mol) dropwise with stirring.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the pyrazole intermediate as a white to off-white solid.
Step 2: Synthesis of 5-Amino-3-methyl-1H-pyrazole-4-carboxamide
-
Suspend the ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate (0.8 mol) in concentrated aqueous ammonia (800 mL).
-
Transfer the suspension to a sealed pressure vessel or autoclave.
-
Heat the mixture to 100-120°C for 8-12 hours. The internal pressure will increase during this process.
-
After cooling to room temperature, carefully vent the vessel. The product will have precipitated from the solution.
-
Filter the solid, wash with cold water, and then with a small amount of cold ethanol. Dry under vacuum.
Step 3: Synthesis of 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one
-
In a high-temperature reaction flask, combine 5-amino-3-methyl-1H-pyrazole-4-carboxamide (0.5 mol) with formamide (1.5 L).[11]
-
Heat the mixture to 180-190°C with stirring for approximately 1-2 hours.[11] The mixture should become a clear solution before the product begins to precipitate.
-
Cool the reaction mixture to room temperature, then dilute with an equal volume of cold water to ensure complete precipitation.
-
Filter the crude product, wash thoroughly with water, and then with ethanol to remove residual formamide.
-
Dry the solid under vacuum.
Step 4: Purification
-
The crude product can be purified by recrystallization from a large volume of hot water or aqueous ethanol to yield 6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one as a white crystalline solid.[11]
Quantitative Data and Characterization
The efficiency of the synthesis is high, with each step providing good to excellent yields. The following table summarizes typical data for the final product.
| Parameter | Value | Source |
| Molecular Formula | C₆H₆N₄O | [12] |
| Molecular Weight | 150.14 g/mol | - |
| Appearance | White to off-white crystalline powder | [13] |
| Melting Point | >320 °C (decomposes) | [13] |
| Typical Overall Yield | 60-75% | Estimated from literature |
| ¹H NMR (DMSO-d₆, δ) | ~2.4 (s, 3H, CH₃), ~7.9 (s, 1H, pyrazole-H), ~12.0 (br s, 1H, NH), ~13.5 (br s, 1H, NH) | Based on similar structures[14] |
| ¹³C NMR (DMSO-d₆, δ) | ~15.0 (CH₃), ~105.0 (C3a), ~135.0 (C3), ~150.0 (C7a), ~155.0 (C6), ~160.0 (C4=O) | Based on similar structures[14] |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Conclusion and Future Outlook
The is a robust and well-established process rooted in fundamental principles of heterocyclic chemistry. The strategy of building a functionalized pyrazole followed by pyrimidine annulation provides a reliable and scalable route to this important medicinal chemistry scaffold. The causality is clear: the nucleophilicity of hydrazine drives the initial pyrazole formation, while the C1-donating ability of formamide facilitates the final ring closure. This guide provides the necessary technical details and scientific rationale for researchers to successfully synthesize and further explore the therapeutic potential of this versatile molecule and its derivatives.
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